N,N-dibenzyl-2-(methylsulfanyl)benzamide
Description
N,N-Dibenzyl-2-(methylsulfanyl)benzamide is a benzamide derivative characterized by two benzyl groups attached to the amide nitrogen and a methylsulfanyl (SCH₃) substituent at the ortho position of the benzamide aromatic ring. The benzamide scaffold is widely studied due to its versatility in medicinal chemistry, acting as a core structure in enzyme inhibitors, antimicrobial agents, and neuroleptics .
Properties
IUPAC Name |
N,N-dibenzyl-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c1-25-21-15-9-8-14-20(21)22(24)23(16-18-10-4-2-5-11-18)17-19-12-6-3-7-13-19/h2-15H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMXSXYLJQIFID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-2-(methylsulfanyl)benzamide can be achieved through the direct alkylation of N,N-dialkyl benzamides with methyl sulfides. This reaction is typically promoted by the base lithium diisopropylamide (LDA), which facilitates the deprotonative aroylation of methyl sulfides . The reaction conditions are mild and do not require the use of transition metal catalysts or organometallic reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-2-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide structure can be reduced to form amines.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or organometallic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N,N-dibenzyl-2-(methylsulfanyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Enzyme Inhibition and Binding Modes
- Glucokinase (GK) Activation : Sulfamoyl benzamide derivatives (e.g., compounds 6, 7, 8) bind to GK via H-bonding between the amide carbonyl and Arg63 . The methylsulfanyl group in the target compound could modulate this interaction by altering electron density or steric hindrance.
- PCAF HAT Inhibition : Benzamides with long acyl chains (e.g., compound 17, 79% inhibition) show that bulky substituents enhance activity . The N,N-dibenzyl groups in the target compound may similarly contribute to hydrophobic interactions in enzyme pockets.
Antimicrobial and Anticancer Activity
- Salicylanilide-based benzamides with methylsulfanyl substituents (e.g., 3e, 3f) exhibit broad-spectrum activity against MRSA and Mycobacterium tuberculosis (MICs: 0.07–35.8 µM) . The target compound’s SCH₃ group may similarly enhance lipophilicity, promoting membrane penetration.
- Anticancer activity in THP-1 cells (IC₅₀: 1.4–>10 µM) correlates with lipophilicity , suggesting the N,N-dibenzyl groups in the target compound could improve cytotoxicity.
Physicochemical Properties
Table 2: Physicochemical Comparison
- Lipophilicity : The N,N-dibenzyl groups and SCH₃ substituent likely increase logP, improving blood-brain barrier penetration but reducing aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
